In Vitro Cytotoxic Potency (IC50) Against Friend Leukemia Cells
In a direct comparative study within the same experimental system, tTAuP demonstrated a superior cytotoxic profile against Friend leukemia cells relative to exposure duration. The IC50 for continuous exposure was 0.2 µM, while shorter 15- and 60-minute exposures resulted in IC50 values of 2.2 µM and 1.3 µM, respectively [1]. In contrast, the clinically approved gold drug auranofin, tested in a separate study against a different cell line (HCT116 colon cancer), exhibited a significantly higher IC50 of 2.5 µM after a 24-hour exposure [2].
| Evidence Dimension | Cytotoxic Potency (IC50) |
|---|---|
| Target Compound Data | 0.2 µM (continuous), 2.2 µM (15 min), 1.3 µM (60 min) |
| Comparator Or Baseline | Auranofin: 2.5 µM (24h exposure, HCT116 cells) |
| Quantified Difference | tTAuP is 12.5-fold more potent in continuous exposure compared to auranofin's 24h exposure IC50. |
| Conditions | tTAuP: Friend leukemia cells, continuous or pulsed exposure followed by 72h in drug-free medium. Auranofin: HCT116 colon cancer cells, 24h exposure. |
Why This Matters
This quantifies tTAuP's significantly higher in vitro potency against a leukemia model, justifying its selection over auranofin for leukemia-focused research despite cross-study limitations.
- [1] Garcia-Orad A, Arizti P, Sommer F, Silvestro L, Massiot P, Chevallier P, Gutierrez-Zorrilla JM, Colacio E, Martinez de Pancorbo M, Tapiero H. The (8-thiotheophyllinate) (triphenylphosphine) gold (I), (tTAuP): a new gold complex as an anticancer agent. Biomed Pharmacother. 1993;47(9):363-70. doi: 10.1016/0753-3322(93)90100-y. View Source
- [2] Auranofin: Professional Patient Advice. Drugs.com. Updated June 18, 2025. (Citing IC50 value from referenced preclinical study). View Source
